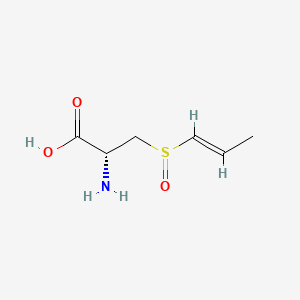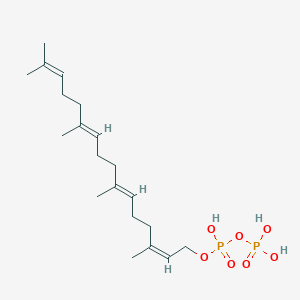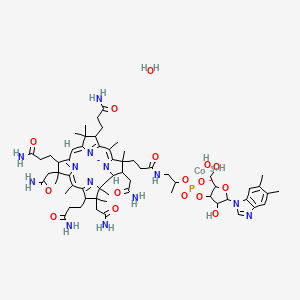
Aquocobalamin
説明
Aquocobalamin, also known as Hydroxocobalamin, is a form of Vitamin B12 . It is a naturally occurring cobalt corrin complex . The major dietary source of Vitamin B12 is animal-derived food .
Synthesis Analysis
Aquocobalamin undergoes decomposition in the presence of glucose oxidase and glucose under aerobic conditions at pH 6.3 . This process is contributed by two reactions performed by glucose oxidase . Humans are not able to synthesize cobalamins de novo and thus must acquire them from external sources . Microbial de novo biosynthesis of Vitamin B12 occurs through two alternative routes: the aerobic or anaerobic pathway, in bacteria and archaea, respectively .Molecular Structure Analysis
Aquocobalamin is a cobalt corrin complex containing in lower (α) axial site bound 5,6-dimethylbenzimidazole nucleotide (DMBI) and various groups (X) in upper (β) site . More detailed structural data can be found in the paper titled "ACCURATE STRUCTURAL DATA DEMYSTIFY B12: HIGH RESOLUTION SOLID-STATE STRUCTURE OF AQUOCOBALAMIN PERCHLORATE AND STRUCTURE ANALYSIS OF THE AQUOCOBALAMIN ION IN SOLUTION" .Chemical Reactions Analysis
Aquocobalamin undergoes decomposition in the presence of glucose oxidase and glucose under aerobic conditions at pH 6.3 . This process is contributed by two reactions performed by glucose oxidase . A chemical reaction between nitrite with Cbl(III) shifts the Cbl(III) reduction peak and that a catalytic reduction process gives rise to . The kinetics of the reaction of aquacobalamin (H2OCbl) with isoniazid (isonicotinic acid hydrazide, INH) in weakly alkaline, neutral, and weakly acidic media was studied using UV–Vis spectroscopy .Physical And Chemical Properties Analysis
The properties of Aquocobalamin depend on the stability of the different forms . The stability under exposure to various environmental factors (e.g., temperature, pH, light) and the presence of some typical interacting compounds (oxidants, reductants, and other water-soluble vitamins) is reviewed .科学的研究の応用
Structural Analysis and Solvation
Aquocobalamin, a derivative of vitamin B12, has been studied for its structural and solvation properties. Kratky et al. (1995) conducted experiments to elucidate the structure and solvation of aquocobalamin both in crystals and aqueous solutions. Their research provided crucial insights into the molecular structure of aquocobalamin, revealing details about its axial bond and conformational properties (Kratky et al., 1995).
Complexation Kinetics
Stochel and Eldik (1990) explored the complexation kinetics of aquocobalamin with pyridine. Their findings contribute to the understanding of how aquocobalamin interacts with other molecules, which is essential for its potential applications in various scientific fields (Stochel & Eldik, 1990).
Reactions with Proteins
Bauriedel, Picken, and Underkofler (1956) examined the reactions of aquocobalamin with proteins. Their research provided insights into how aquocobalamin binds with proteins, which is fundamental to understanding its role in biological systems (Bauriedel, Picken, & Underkofler, 1956).
Electrochemical Properties
Mimica, Bedioui, and Zagal (2002) reported on the electrocatalytic activity of immobilized coenzyme B12 and vitamin B12 (as aquocobalamin) for the electrooxidation of l-cysteine. This research highlights the electrochemical applications of aquocobalamin in biological systems (Mimica, Bedioui, & Zagal, 2002).
Catalytic Applications
Chen and Zhang (2004) discovered that vitamin B12 derivatives, including aquocobalamin, can act as catalysts for asymmetric cyclopropanation of alkenes. This finding opens up new avenues for the use of aquocobalamin in organic synthesis (Chen & Zhang, 2004).
Binding to Serum Albumin
Taylor and Hanna (1970) investigated the binding of aquocobalamin to bovine serum albumin (BSA), revealing important interactions that may influence the distribution and availability of aquocobalamin in biological systems (Taylor & Hanna, 1970).
作用機序
将来の方向性
特性
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.Co.2H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;2*1H2/q;+3;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSXYJYELWQLCJ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[OH-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[OH-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H91CoN13O16P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aquocobalamin | |
CAS RN |
13422-52-1 | |
| Record name | Aquocobalamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13422-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aquocobalamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013422521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aquocobalamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)
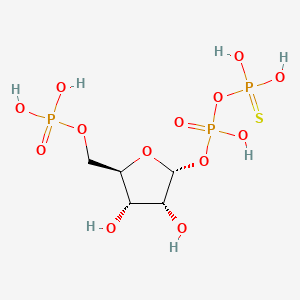
![5-Bromo-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1,3-dihydroindol-2-one](/img/structure/B1237500.png)
![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1237503.png)
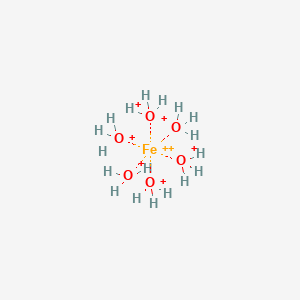
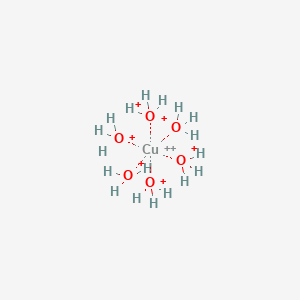


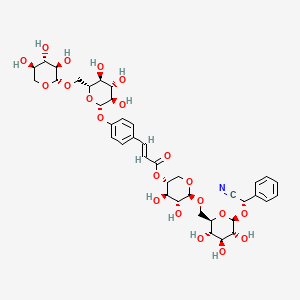
![4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1237513.png)
